![molecular formula C13H18Cl2N4 B2611677 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride CAS No. 2445792-39-0](/img/structure/B2611677.png)
4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride
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Overview
Description
“4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride” is a chemical compound with the CAS Number: 2445792-39-0 . It has a molecular weight of 301.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H16N4.2ClH/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12;;/h1-5,10,12,14H,6-9H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.22 . It is a solid at room temperature .Scientific Research Applications
Antimicrobial Activities
The compound has been synthesized and evaluated for its antimicrobial activities . It was found to have significant antifungal and antibacterial activity, particularly against Aspergillusniger .
Green Synthesis
The compound has been used in green synthesis processes . It was synthesized using a 1,3-dipolar cycloaddition (click chemistry) reaction in water media, which is a more environmentally friendly method .
Pharmacological Applications
Piperidine derivatives, such as this compound, have been found to have important pharmacological properties . They are present in more than twenty classes of pharmaceuticals .
Neuroprotection and Neuroregeneration
The compound, being an angiotensin II type 2 receptor (AT2R) stimulator, has shown potential neuroprotective and neuroregenerative roles specifically in the peripheral nervous system (PNS) . Stimulation of AT2R leads to neuritogenesis in vitro and in vivo .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, this compound could be used in the design of new drugs .
Artificial Intelligence (AI) Applications
While not directly related to the compound itself, the development of AI, particularly deep learning, has made it possible to accelerate and improve the processing of data collected in different fields . This could potentially be applied to the study and application of this compound .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride are the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glucose metabolism.
Mode of Action
4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride interacts with its targets by binding to their active sites, thereby modulating their activity
Biochemical Pathways
The interaction of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride with its targets affects several biochemical pathways. For instance, the modulation of Glycogen synthase kinase-3 beta activity can influence the glycogen synthesis pathway . The downstream effects of these pathway alterations can have significant impacts on cellular function and metabolism.
Result of Action
The molecular and cellular effects of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride’s action depend on the specific targets and pathways it affects. Given its targets, potential effects could include changes in signal transduction, cell proliferation rates, and glucose metabolism .
properties
IUPAC Name |
4-(4-phenyltriazol-1-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12;;/h1-5,10,12,14H,6-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVYFPHYIUPICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride |
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